molecular formula C22H22FN3O2S B2356985 4-fluoro-N-(4-(3-((2-isopropylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1040654-93-0

4-fluoro-N-(4-(3-((2-isopropylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No.: B2356985
CAS No.: 1040654-93-0
M. Wt: 411.5
InChI Key: WGSSZMOOBFCXHK-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-(3-((2-isopropylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a benzamide moiety, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-(3-((2-isopropylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to reduce the need for stoichiometric reagents.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-(3-((2-isopropylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

4-fluoro-N-(4-(3-((2-isopropylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and thiazole-4-carboxylic acid share the thiazole ring structure and exhibit similar reactivity.

    Benzamide Derivatives: Compounds such as N-(4-fluorophenyl)benzamide and N-(2-isopropylphenyl)benzamide share the benzamide moiety and have comparable chemical properties.

Uniqueness

4-fluoro-N-(4-(3-((2-isopropylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is unique due to the combination of its structural features, including the thiazole ring, the benzamide moiety, and the fluorine atom. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

4-fluoro-N-[4-[3-oxo-3-(2-propan-2-ylanilino)propyl]-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2S/c1-14(2)18-5-3-4-6-19(18)25-20(27)12-11-17-13-29-22(24-17)26-21(28)15-7-9-16(23)10-8-15/h3-10,13-14H,11-12H2,1-2H3,(H,25,27)(H,24,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSSZMOOBFCXHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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